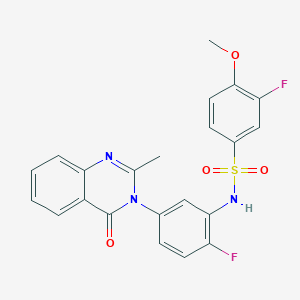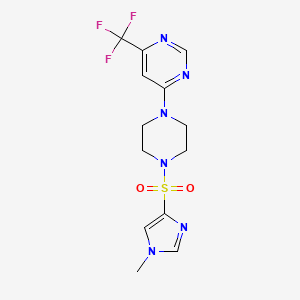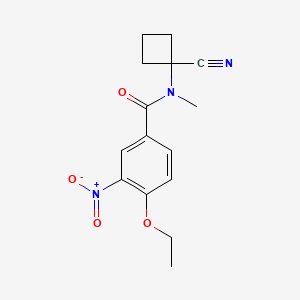![molecular formula C16H17F3N2O B2369455 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 866008-65-3](/img/structure/B2369455.png)
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The trifluoromethylphenyl group is introduced through a nucleophilic aromatic substitution reaction using 3-bromo-1-(trifluoromethyl)benzene and a suitable nucleophile.
Formation of the Urea Linkage:
- The final step involves the reaction of the ethynylcyclohexyl intermediate with the trifluoromethylphenyl intermediate in the presence of phosgene or a phosgene substitute to form the urea linkage.
Industrial Production Methods: Industrial production of 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, are employed to enhance yield and purity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
-
Formation of the Ethynylcyclohexyl Intermediate:
- Starting with cyclohexanone, the ethynyl group is introduced via a reaction with ethynylmagnesium bromide in the presence of a suitable catalyst.
- The resulting 1-ethynylcyclohexanol is then dehydrated to form 1-ethynylcyclohexene.
化学反应分析
Types of Reactions: 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group under the influence of strong oxidizing agents such as potassium permanganate.
Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed:
Oxidation: Formation of 1-(1-oxo-cyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea.
Reduction: Formation of 1-(1-ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]amine.
Substitution: Formation of substituted phenylurea derivatives.
科学研究应用
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The urea moiety can form hydrogen bonds with biological macromolecules, contributing to its binding affinity and specificity.
相似化合物的比较
1-(1-Ethynylcyclohexyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(1-Ethynylcyclohexyl)-3-[3-(methyl)phenyl]urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
1-(1-Ethynylcyclohexyl)-3-[3-(chloromethyl)phenyl]urea:
Uniqueness: 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.
属性
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c1-2-15(9-4-3-5-10-15)21-14(22)20-13-8-6-7-12(11-13)16(17,18)19/h1,6-8,11H,3-5,9-10H2,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWUQSCMYYBNIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

![1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-3-carboxamide](/img/structure/B2369376.png)
![N-(3-methylphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2369377.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2369382.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)
![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)
![2-(3-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2369387.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)
